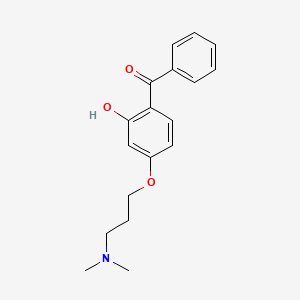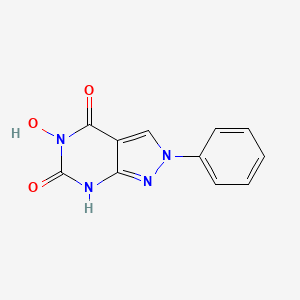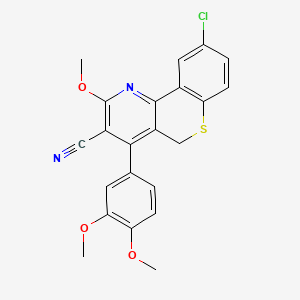
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of N-isobutylpropionamide with m-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Isobutyl)-3,4-methylenedioxy cinnamoyl amide
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 3-bromo-1,1,1-trifluoropropan-2-one
Uniqueness
Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
93040-71-2 |
|---|---|
Molekularformel |
C15H18F3NO2 |
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C15H18F3NO2/c1-10(2)9-19-14(21)7-6-13(20)11-4-3-5-12(8-11)15(16,17)18/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
VYKMHTBWQRCFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















